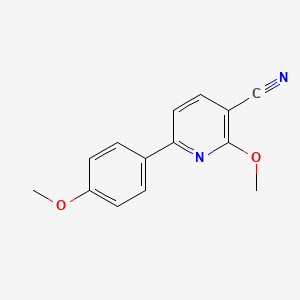

2-Methoxy-6-(4-methoxyphenyl)nicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-6-(4-methoxyphenyl)nicotinonitrile is a chemical compound with the molecular formula C14H12N2O2 . It has an average mass of 240.257 Da and a monoisotopic mass of 240.089874 Da .

Molecular Structure Analysis

The molecular structure and electronic properties of 2-Methoxy-6-(4-methoxyphenyl)nicotinonitrile have been investigated using X-ray diffraction (XRD) and sophisticated computational methodologies . The compound crystallizes in the orthorhombic space group P21212, and is composed of a pyridine core flanked by two phenyl rings . Key interactions such as π–π stacking and H⋯X contacts contribute to the crystal’s inherent stability and characteristics .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-6-(4-methoxyphenyl)nicotinonitrile have been analyzed using various techniques . The compound has a molecular weight of 240.28 g/mol . Other properties such as solubility and interactions with drug transport proteins have also been investigated .科学的研究の応用

Luminescent Material Studies

A study by Ahipa et al. (2014) explored the potential of 2-methoxy-6-(4-methoxyphenyl)nicotinonitrile as a blue light emitting material. It showed good absorption and fluorescence properties and a positive solvatochromic effect, indicating its use in photophysical applications (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Corrosion Inhibition

Research by Ansari et al. (2015) and Singh et al. (2016) revealed the effectiveness of pyridine derivatives, including 2-methoxy-6-(4-methoxyphenyl)nicotinonitrile, as corrosion inhibitors. They showed high inhibition efficiency and were studied through various methods like electrochemical impedance spectroscopy and surface morphology (Ansari, Quraishi, & Singh, 2015); (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).

Dye-Sensitized Solar Cells (DSSC) Application

Hemavathi et al. (2019) synthesized a derivative of 2-methoxy-6-(4-methoxyphenyl)nicotinonitrile for use in DSSCs. This derivative, used as a co-sensitizer, showed enhanced efficiency and spectral coverage in DSSCs, demonstrating its potential in renewable energy technologies (Hemavathi, Akash, Shanmukappagouda, Kusuma, Devaiah, Shwetharani, Balakrishna, & Ahipa, 2019).

Antimicrobial Activities

Research by Guna et al. (2015) synthesized derivatives of 2-methoxy-6-(4-methoxyphenyl)nicotinonitrile and tested their antimicrobial activity against various bacteria and fungi. The findings suggested potential applications in antimicrobial treatments (Guna, Bhadani, Purohit, & Purohit, 2015).

Safety And Hazards

特性

IUPAC Name |

2-methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-12-6-3-10(4-7-12)13-8-5-11(9-15)14(16-13)18-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHXMVLAIYZGET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(4-methoxyphenyl)nicotinonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2605098.png)

![4-methanesulfonyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2605099.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide](/img/structure/B2605102.png)

![3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2605107.png)

![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2605108.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2605113.png)

![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2605115.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2605117.png)